molecular formula C6H9N3O2 B2414826 Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1587700-52-4

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2414826
CAS No.: 1587700-52-4
M. Wt: 155.157
InChI Key: WZWUUFNWOCWYJX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the condensation of 1,3-diketones with arylhydrazines, which leads to the formation of pyrazole derivatives . The reaction conditions often involve the use of catalysts such as Nano-ZnO to achieve regioselectivity .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of enzyme activity or alteration of receptor signaling pathways, which can result in therapeutic effects .

Comparison with Similar Compounds

  • Methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate
  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Comparison: Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic profiles and therapeutic potentials .

Properties

IUPAC Name

methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)5(9-8-3)6(10)11-2/h7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUUFNWOCWYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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